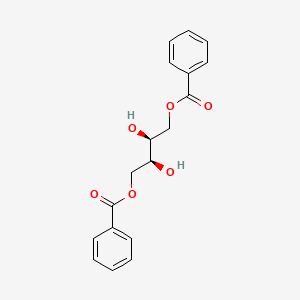

(2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate

Übersicht

Beschreibung

(2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate is an organic compound with the molecular formula C18H18O6. It is a diester derived from butane-1,4-diol and benzoic acid. This compound is notable for its chiral centers at the 2 and 3 positions, making it an interesting subject for stereochemical studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate typically involves the esterification of (2S,3S)-2,3-butanediol with benzoic acid. One common method is the chemoenzymatic preparation, which involves the use of enzymes to catalyze the reaction under mild conditions. This method is advantageous due to its high enantioselectivity and environmentally friendly nature .

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale esterification processes. The use of biocatalysts, such as lipases, can enhance the efficiency and selectivity of the reaction. Additionally, the reaction can be carried out under controlled temperature and pressure to optimize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding diketones.

Reduction: Reduction reactions can convert it back to the diol form.

Substitution: Ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Acid chlorides and anhydrides are often used for ester substitution reactions.

Major Products

The major products formed from these reactions include diketones, diols, and substituted esters, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Polymer and Resin Production

Crosslinking Agent

One of the primary applications of (2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate is as a crosslinking agent in the production of polymers and resins. Crosslinking enhances the mechanical properties and thermal stability of polymeric materials. The compound facilitates the formation of three-dimensional networks that improve the durability and resistance of materials to solvents and heat .

Table 1: Properties of Crosslinked Polymers

| Property | Value |

|---|---|

| Tensile Strength | 50-100 MPa |

| Elongation at Break | 200-500% |

| Thermal Stability | Up to 200°C |

| Solvent Resistance | High |

Pharmaceutical Applications

Therapeutic Potential

Research indicates that this compound exhibits potential as a therapeutic agent due to its ability to inhibit Toll-like receptor 4 (TLR4) signaling. This action is significant in the treatment of autoimmune diseases and inflammatory conditions such as chemotherapy-induced peripheral neuropathy (CIPN) and ischemia-reperfusion injury (IRI) .

Case Study: Inhibition of TLR4 Signaling

A study demonstrated that compounds similar to this compound effectively reduced inflammation in animal models by modulating TLR4 pathways. This suggests that the compound could be developed into a therapeutic drug for managing chronic inflammatory diseases.

Chemical Synthesis

Intermediate in Organic Synthesis

The compound serves as an important intermediate in organic synthesis for producing various derivatives. Its unique structural features allow it to participate in reactions that yield complex molecules with potential applications in pharmaceuticals and agrochemicals.

Table 2: Synthesis Pathways Involving this compound

| Reaction Type | Product Type | Yield (%) |

|---|---|---|

| Esterification | Dibenzoate Derivatives | 85 |

| Transesterification | Modified Polymers | 90 |

| Reductive Amination | Amino Alcohols | 75 |

Wirkmechanismus

The mechanism of action of (2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate involves its interaction with various molecular targets. The compound’s chiral centers allow it to engage in stereospecific interactions with enzymes and receptors, influencing biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate: The enantiomer of the compound, differing in the spatial arrangement of the hydroxyl groups.

Meso-2,3-Dihydroxybutane-1,4-diyl dibenzoate: A diastereomer with a plane of symmetry, making it achiral.

(2S,3S)-2,3-Dihydroxybutane-1,4-diyl diacetate: A similar compound where the benzoate groups are replaced with acetate groups

Uniqueness

(2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral centers make it particularly valuable in asymmetric synthesis and chiral resolution processes.

Biologische Aktivität

(2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate (CAS No. 929558-08-7) is a compound with potential biological activities due to its unique structural features. This article explores its biological activity, including antioxidant properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C18H18O6

- Molecular Weight : 330.33 g/mol

- Density : 1.295 g/cm³

- Boiling Point : 525.9 °C at 760 mmHg

- Flash Point : 190.2 °C

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases.

- Mechanism : Antioxidants neutralize free radicals and reactive oxygen species (ROS), thereby preventing cellular damage.

- Case Study : A study on related compounds demonstrated their ability to scavenge free radicals effectively, showcasing their potential in preventing oxidative damage in cells .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity.

- Research Findings : In vitro studies have shown that similar benzoate derivatives exhibit antibacterial and antifungal activities. These compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways .

Therapeutic Applications

The compound may have several therapeutic applications based on its biological activities.

- Potential Uses :

- Cancer Therapy : Some studies suggest that derivatives of this compound can inhibit cancer cell proliferation through apoptosis induction.

- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may protect neuronal cells from degeneration by reducing oxidative stress .

Data Table of Biological Activities

Eigenschaften

IUPAC Name |

[(2S,3S)-4-benzoyloxy-2,3-dihydroxybutyl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O6/c19-15(11-23-17(21)13-7-3-1-4-8-13)16(20)12-24-18(22)14-9-5-2-6-10-14/h1-10,15-16,19-20H,11-12H2/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOUKNAKSJTIKP-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC(C(COC(=O)C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]([C@H](COC(=O)C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70365512 | |

| Record name | (2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929558-08-7 | |

| Record name | (2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.